N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
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Overview
Description
This compound is a mouthful, so let’s break it down It consists of several functional groups and a fused chromene ring system
Name: N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Structure: A complex molecule with a pyridine ring, an amide group, and a chromene (furochromone) ring.
Function: Its biological activities and applications are intriguing, which we’ll explore further.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale synthesis typically follows the same principles as the laboratory route.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions:
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for therapeutic properties (anticancer, anti-inflammatory, etc.).
Industry: May serve as a precursor in drug development or materials science.
Mechanism of Action
Targets: Likely interacts with specific enzymes, receptors, or cellular pathways.
Pathways: Further research needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its specific combination of functional groups sets it apart.
Similar Compounds: Explore related molecules like 2-pyridineethanol and N-2-pyridyl-β-alanine ethyl ester .
Properties
Molecular Formula |
C25H26N2O4 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H26N2O4/c1-14-17(4)30-23-16(3)24-21(13-20(14)23)15(2)19(25(29)31-24)8-9-22(28)27-12-10-18-7-5-6-11-26-18/h5-7,11,13H,8-10,12H2,1-4H3,(H,27,28) |
InChI Key |
NCCACANWTRKJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=N4)C)C)C |
Origin of Product |
United States |
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